![molecular formula C7H8N2S2 B14625633 [(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile CAS No. 54561-67-0](/img/structure/B14625633.png)
[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile is a chemical compound with the molecular formula C8H10N2S2. It is also known by its IUPAC name, 2-[bis(ethylsulfanyl)methylidene]propanedinitrile . This compound is characterized by the presence of both ethylsulfanyl and methylsulfanyl groups attached to a propanedinitrile backbone. It is a powder with a melting point of 37-38°C .
Vorbereitungsmethoden
The synthesis of [(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile typically involves the reaction of malononitrile with ethylsulfanyl and methylsulfanyl reagents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s sulfanyl groups play a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile can be compared with other similar compounds, such as:
2-[bis(methylsulfanyl)methylidene]propanedinitrile: This compound has two methylsulfanyl groups instead of one ethylsulfanyl and one methylsulfanyl group.
2-[bis(ethylsulfanyl)methylidene]malononitrile: This compound has a similar structure but with different substituents on the propanedinitrile backbone.
The uniqueness of this compound lies in its specific combination of ethylsulfanyl and methylsulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
54561-67-0 |
|---|---|
Molekularformel |
C7H8N2S2 |
Molekulargewicht |
184.3 g/mol |
IUPAC-Name |
2-[ethylsulfanyl(methylsulfanyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C7H8N2S2/c1-3-11-7(10-2)6(4-8)5-9/h3H2,1-2H3 |
InChI-Schlüssel |
PUNILUNQSMFAJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=C(C#N)C#N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


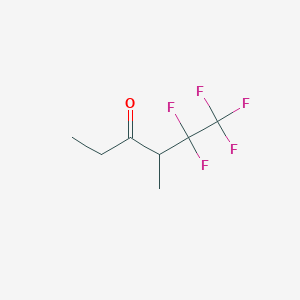
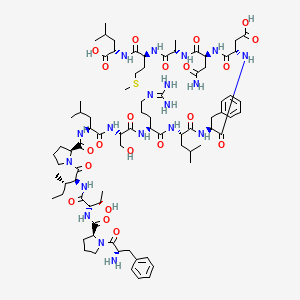
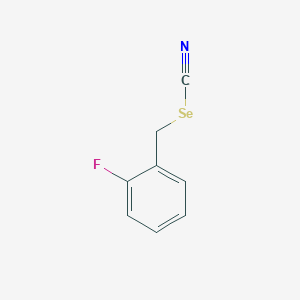
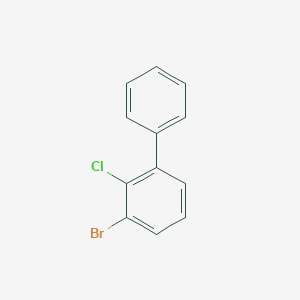
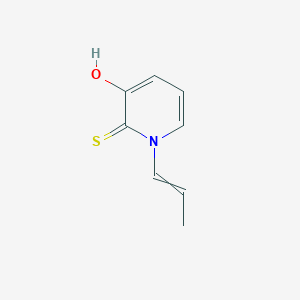
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)
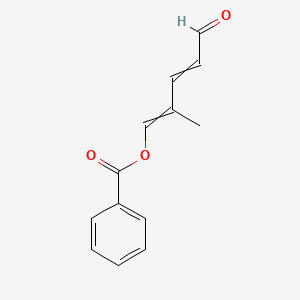
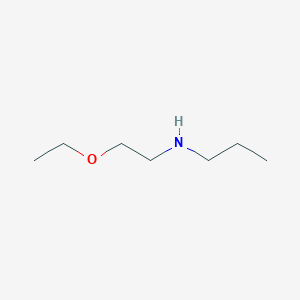
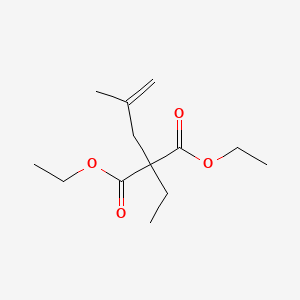
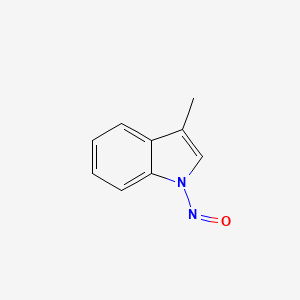
![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)
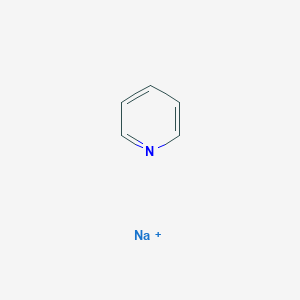
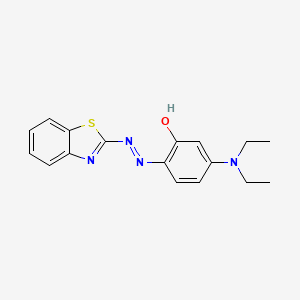
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
